MC1742

Vue d'ensemble

Description

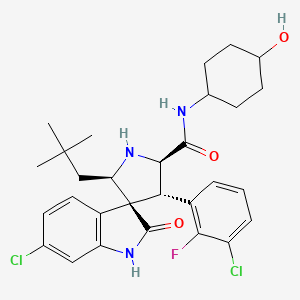

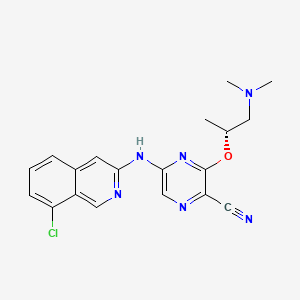

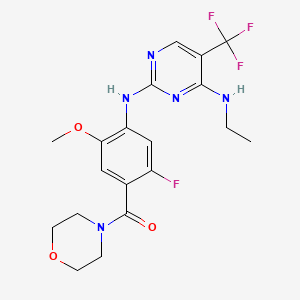

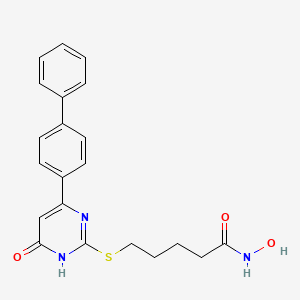

5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid, also known as MC1742, is a compound with the molecular formula C21H21N3O3S . It has a molecular weight of 395.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidine ring attached to a phenyl group and a pentanehydroxamic acid group via a sulfanyl linkage . The IUPAC name for this compound is N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide .Physical and Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds , and its topological polar surface area is 116 Ų . The compound’s complexity, as computed by PubChem, is 606 .Applications De Recherche Scientifique

Activité anticancéreuse

MC1742 a montré une réduction de la prolifération des cellules souches cancéreuses (CSC) de sarcome HOS, MG-63, RD, A204, SK-ES-1 et A673 {svg_1} {svg_2}. Il augmente les niveaux d'histone H3 acétylée et de tubuline acétylée et induit l'apoptose dans les CSC MG-63 lorsqu'il est utilisé à une concentration de 2 μM {svg_3} {svg_4}.

Réactivation du VIH-1

This compound a été trouvé pour réactiver le VIH-1 dans les cellules infectées de manière latente JLAT 10.6 (EC50 = 350 nM) {svg_5} {svg_6}. Il le fait en régulant positivement l'acétylation des histones au promoteur du VIH {svg_7}.

Mécanisme D'action

Mode of Action

MC1742 interacts with its targets (HDACs) by binding to the zinc ion in the active site of these enzymes, thereby inhibiting their activity . This inhibition leads to an increase in the acetylation levels of histone H3 and tubulin . Acetylation of histones is associated with the relaxation of chromatin and promotion of gene transcription .

Biochemical Pathways

The inhibition of HDACs by this compound affects several biochemical pathways. The increased acetylation of histones leads to changes in gene expression, affecting pathways involved in cell growth, differentiation, and apoptosis . Specifically, it has been shown to inhibit the growth of cancer stem cells .

Pharmacokinetics

Like other hdac inhibitors, it is expected to be well-absorbed and distributed throughout the body, particularly in areas with high concentrations of its target enzymes .

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. It increases the levels of acetylated histone H3 and acetylated tubulin . It also inhibits the growth of cancer stem cells, induces growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells .

Analyse Biochimique

Biochemical Properties

MC1742 interacts with class I HDAC1/2/3/8 and class IIB HDAC6/10 . It shows a strong inhibitory effect on these enzymes, leading to increased levels of acetylated histone H3 and acetylated tubulin . The nature of these interactions involves the inhibition of HDACs, which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer stem cells (CSCs). It inhibits the growth of CSCs and induces apoptosis in these cells . The compound influences cell function by altering cell signaling pathways and gene expression, primarily through its action as an HDAC inhibitor .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of HDACs . By inhibiting these enzymes, this compound increases the acetylation of histone H3 and tubulin, leading to changes in gene expression . This can result in the induction of apoptosis and growth arrest in certain cells, such as CSCs .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exert its effects on cellular function. While specific long-term effects can vary depending on the specific experimental setup, the compound generally maintains its ability to inhibit HDACs and influence gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects can depend on the particular model and experimental setup, this compound generally shows a dose-dependent effect on the inhibition of HDACs and the induction of apoptosis .

Metabolic Pathways

This compound is involved in the metabolic pathways related to histone and protein acetylation . By inhibiting HDACs, it can affect the balance of acetylation and deacetylation, which are key post-translational modifications that regulate various cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that allows it to exert its effects on HDACs . Specific transporters or binding proteins that it interacts with, as well as its specific localization or accumulation patterns, may vary depending on the cell type and experimental conditions .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. While specific localization patterns can depend on the cell type and experimental conditions, this compound generally acts in the nucleus where it can interact with HDACs and influence gene expression .

Propriétés

IUPAC Name |

N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFVDNFTELWRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MC1742 interact with its target and what are the downstream effects observed in sarcoma cancer stem cells?

A1: this compound targets histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, leading to tighter DNA packaging and gene silencing. By inhibiting HDACs, this compound promotes histone acetylation. This results in a more relaxed chromatin structure, allowing for increased gene expression. In the context of sarcoma cancer stem cells, this compound treatment has been shown to increase levels of acetyl-H3 and acetyl-tubulin []. These changes are associated with the induction of apoptosis (programmed cell death) and inhibition of cancer stem cell growth []. Furthermore, at non-toxic concentrations, this compound has demonstrated the ability to promote osteogenic differentiation in these cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.